molecular formula C21H20FN3O2 B6584312 N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251620-10-6

N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B6584312
CAS No.: 1251620-10-6
M. Wt: 365.4 g/mol
InChI Key: ADNCXVSIJAVWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:

  • Core structure: A pyrimidin-4-yloxy group substituted with a 4-fluorophenyl ring and a methyl group at positions 2 and 6, respectively.
  • Acetamide side chain: Linked to a 2-ethylphenyl group via the nitrogen atom.
    This compound belongs to a broader class of pyrimidinyl-oxy-acetamides, which are frequently explored for their biological activities, including anticancer, antimicrobial, and herbicidal properties .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-3-15-6-4-5-7-18(15)24-19(26)13-27-20-12-14(2)23-21(25-20)16-8-10-17(22)11-9-16/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCXVSIJAVWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Biological/Physical Data Reference
N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide (Target) C22H22FN3O2 379.43 2-ethylphenyl (N-linked), 4-fluorophenyl (C2-pyrimidine), methyl (C6-pyrimidine) Not explicitly reported in evidence N/A
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C20H23FN4O2 376.42 2-fluorophenyl (N-linked), 4-methylpiperidin-1-yl (C2-pyrimidine) Anticandidate screening compound
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methoxyphenyl)acetamide (M180-0142) C20H18FN3O3 367.38 2-methoxyphenyl (N-linked) Available: 39 mg (screening library)
N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide (M180-0164) C21H18FN3O3 379.39 4-acetylphenyl (N-linked) Available: 52 mg (screening library)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide C19H17N3O3S 367.42 4-phenoxyphenyl (N-linked), thio-linked pyrimidone mp: 224–226°C; Yield: 60%

Key Observations

Substituent Impact on Molecular Weight: The target compound (MW 379.43) is heavier than analogs with smaller N-linked groups (e.g., M180-0142, MW 367.38) but lighter than piperidine-containing derivatives (e.g., ).

Biological Activity Trends :

  • Pyrimidinyl-oxy-acetamides with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced stability and target affinity in anticancer studies .
  • Compounds like M180-0164 (acetylphenyl-substituted) may show improved membrane permeability due to the acetyl group’s hydrophobic nature .

Synthetic Accessibility: Yields for analogous compounds range from 60% () to 73% (), suggesting that substitutions on the pyrimidine ring (e.g., chloro, cyano) influence reaction efficiency.

Anticancer Potential

  • Derivatives with tetrahydronaphthalene moieties (e.g., compounds 11d–11f in ) demonstrated moderate anticancer activity, with IC50 values <10 µM against breast cancer cell lines. The 4-fluorophenyl group in these analogs enhances π-π stacking interactions with DNA or enzyme targets.

Antimicrobial and Herbicidal Activity

  • Thiazolidinone-linked acetamides () showed antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the thioether bridge’s electron-deficient nature.
  • Flufenacet (), a herbicidal analog, highlights how trifluoromethyl and thiadiazole substitutions shift activity from pharmaceutical to agricultural applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.